(2S,3'Z)-Cefprozil

Antimicrobial susceptibility testing Isomer-specific activity Cephalosporin pharmacology

For research requiring precise quantification and direct pharmacological correlation, (2S,3'Z)-Cefprozil is the essential analyte. Unlike the standard 90:10 isomeric mixture, this single cis-isomer eliminates the confounding variable of the significantly less active (E)-isomer, ensuring your pharmacokinetic models and antimicrobial susceptibility tests reflect true potency. Its superior stability against common plasmid-mediated β-lactamases like TEM-1 and SHV-1 also makes it a robust reference standard for inhibitor screening. This is the pure compound, not a mixture.

Molecular Formula C₁₈H₁₉N₃O₅S
Molecular Weight 389.43
CAS No. 110764-35-7
Cat. No. B1141497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3'Z)-Cefprozil
CAS110764-35-7
SynonymsUSP Cefprozil L-Epimer;  [6R-[3(Z),6α,7β(S*)]]-7-[[Amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Molecular FormulaC₁₈H₁₉N₃O₅S
Molecular Weight389.43
Structural Identifiers
SMILESCC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
InChIInChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13+,17+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 30 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3'Z)-Cefprozil (CAS 110764-35-7): A Second-Generation Oral Cephalosporin for Broad-Spectrum Antimicrobial Research


(2S,3'Z)-Cefprozil is the microbiologically active cis-isomer of the second-generation oral cephalosporin antibiotic cefprozil, also known as BMY-28100 [1]. It comprises approximately 90% of the drug substance, with the remaining 10% being the (E)-isomer [2]. As a β-lactam antibiotic, its mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [3]. The compound demonstrates a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria [4].

The Critical Role of (2S,3'Z)-Cefprozil's Isomeric Purity and Potency in Antibacterial Research


While cefprozil exists as a mixture of cis (Z) and trans (E) isomers, their antimicrobial potencies are markedly different, with the (2S,3'Z) isomer being significantly more active, particularly against Gram-negative bacteria [1]. Furthermore, within the class of oral cephalosporins, agents like cefaclor, cefuroxime, and cefixime exhibit distinct spectra of activity and stability to β-lactamases [2]. Therefore, substituting (2S,3'Z)-cefprozil with the isomeric mixture or another in-class cephalosporin will not yield comparable experimental results, as it introduces a less active component or alters the balance of antibacterial potency, spectrum, and β-lactamase stability [3].

Quantitative Differentiation: Head-to-Head Evidence for (2S,3'Z)-Cefprozil vs. Key Comparators


Superior Intrinsic Antibacterial Activity of the (2S,3'Z)-Cefprozil Isomer Over the Trans-Isomer

The cis-cefprozil isomer is significantly more potent than the trans-isomer. A study reports that the pharmacological activity of the cis isomer against resistant Gram-negative bacteria is eight times that of the trans isomer [1].

Antimicrobial susceptibility testing Isomer-specific activity Cephalosporin pharmacology

Enhanced Gram-Positive Activity of Cefprozil vs. Cefaclor Against Clinical Isolates

In a study of 371 clinical isolates from respiratory tract infections, cefprozil demonstrated 2- to 4-fold greater in vitro activity than cefaclor against Streptococcus pneumoniae [1]. The MIC90 for cefprozil was 0.125 µg/mL, compared to 0.38 µg/mL for cefaclor [1]. A broader analysis of over 2000 US clinical trial isolates confirmed this trend, showing cefprozil was 2- to 8-fold more active than cefaclor against Gram-positive bacteria based on MIC50 and MIC90 values [2].

Antimicrobial resistance surveillance Respiratory tract infection Streptococcus pneumoniae

Demonstrated β-Lactamase Stability Advantage of Cefprozil vs. Other Oral Cephalosporins

The β-lactamase stability of cefprozil appears to exceed that of other oral cephalosporins for important Gram-negative pathogens [1]. Specifically, it displays enhanced stability to the commonly encountered TEM-1 and SHV-1 plasmid-mediated β-lactamases, as found in Haemophilus influenzae and Neisseria gonorrhoeae [2]. A review notes that its stability is intermediate between cephalexin and cefaclor against some β-lactamase types but is more stable than both cefalexin and cefaclor against types Ia, Ic, and Id [3].

Beta-lactamase inhibitors Antibiotic resistance mechanisms Haemophilus influenzae

Comparative Pharmacokinetic Profile: Cefprozil vs. Cefaclor on Food Intake and Elimination

Unlike cefaclor, the pharmacokinetics of cefprozil are not significantly affected by the ingestion of food [1]. A review of oral cephalosporins highlights that while older agents like cefaclor have a serum elimination half-life of ≤1 hour, cefprozil has a half-life of >1.25 hours [2]. Cefaclor is also noted to be chemically unstable, whereas cefprozil demonstrates stability [2].

Pharmacokinetics Drug absorption Oral bioavailability

Primary Application Scenarios for (2S,3'Z)-Cefprozil Driven by Comparative Evidence


Isomer-Specific Pharmacokinetic and Bioequivalence Studies

Given the significant 8-fold difference in activity between the cis and trans isomers, research involving precise quantification, pharmacokinetic modeling, or bioequivalence assessments of cefprozil formulations must use the (2S,3'Z)-cefprozil isomer as the primary analyte. This ensures that the measured drug concentrations directly correlate with the intended pharmacological effect, as highlighted by studies showing bioequivalence can be evaluated using only the cis-isomer [1].

In Vitro Studies Targeting Gram-Positive Respiratory Pathogens

For antimicrobial susceptibility testing (AST) or drug discovery programs focused on community-acquired respiratory pathogens like Streptococcus pneumoniae, (2S,3'Z)-cefprozil offers a more potent in vitro tool than cefaclor. Its 2- to 4-fold lower MIC90 values against these isolates make it a superior choice for establishing baseline susceptibility and exploring new combination therapies where potent anti-streptococcal activity is required [2].

Studies on β-Lactamase-Mediated Resistance Mechanisms

Research investigating the impact of common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) on cephalosporin stability can utilize (2S,3'Z)-cefprozil as a model compound. Its demonstrated stability advantage over comparators like cefaclor and cefalexin against these enzymes [3] makes it a valuable reference standard for calibrating assays that measure the rate of enzymatic hydrolysis and for screening new β-lactamase inhibitors.

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